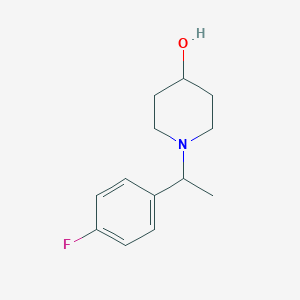

1-(1-(4-Fluorophenyl)ethyl)piperidin-4-ol

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry in Academic Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in organic and medicinal chemistry. nih.gov Its history in academic research began in the mid-19th century. In 1850, Scottish chemist Thomas Anderson first reported on piperidine, which he isolated from piperine (B192125), the pungent compound in black pepper. wikipedia.org French chemist Auguste Cahours independently synthesized it in 1852, also from piperine, and gave the compound its name derived from the Latin Piper for pepper. wikipedia.org

Initially discovered in numerous natural alkaloids, the piperidine motif is a key structural element in compounds like the fire ant toxin solenopsin (B1210030) and the toxic alkaloid coniine. wikipedia.org The development of synthetic methods, particularly the hydrogenation of pyridine (B92270), allowed for its production on an industrial scale. wikipedia.org

| Key Milestone | Year | Description | Reference |

| First Reported | 1850 | Thomas Anderson reports obtaining piperidine from the reaction of piperine with nitric acid. | wikipedia.org |

| Independently Named | 1852 | Auguste Cahours independently obtains and names piperidine. | wikipedia.org |

| Industrial Production | 20th Century | Development of industrial-scale production via the hydrogenation of pyridine. | wikipedia.org |

| Widespread Application | Ongoing | The piperidine scaffold is identified in numerous pharmaceuticals and becomes a focus of medicinal chemistry. | nih.govresearchgate.net |

Significance of Fluorinated Piperidine Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research

The strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool in modern drug discovery. acs.orgnih.gov When applied to the piperidine core, this modification can profoundly influence the molecule's physicochemical and pharmacological properties. researchgate.netuclouvain.be Nearly a quarter of all small-molecule drugs currently on the market contain at least one fluorine atom, a testament to its utility. acs.orgnih.gov

Fluorination offers several key advantages in the context of piperidine derivatives:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life and bioavailability of a drug candidate. researchgate.net

Modulation of Basicity (pKa): Introducing electron-withdrawing fluorine atoms onto the piperidine ring can lower its basicity. nih.gov This is a crucial parameter, as high basicity can be associated with off-target effects, such as binding to the hERG potassium channel, which can lead to cardiac toxicity. researchgate.netnih.gov

Improved Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and selectivity. researchgate.net

Increased Lipophilicity: Fluorination can increase a molecule's ability to pass through cell membranes, which is critical for reaching its intended biological target. researchgate.net

Recent research has focused on developing concise and efficient synthetic routes to access diverse fluorinated piperidines for use as fragments in drug discovery. nih.gov Chemoinformatic analysis of these fluorinated scaffolds helps researchers predict their properties and select the most promising candidates for further development. nih.gov

| Property Affected by Fluorination | Impact on Piperidine Scaffold | Reference |

| Metabolic Stability | Increased resistance to enzymatic degradation, improving bioavailability. | researchgate.net |

| Basicity (pKa) | Lowered basicity, which can reduce hERG channel affinity and potential cardiotoxicity. | nih.gov |

| Binding Affinity | Enhanced interaction with target proteins through unique electronic properties. | researchgate.net |

| Lipophilicity | Increased ability to cross biological membranes. | researchgate.net |

Overview of Research Trajectories for Complex Piperidin-4-ol Structures Bearing Fluorophenyl Moieties

The piperidin-4-ol core is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds. When combined with a fluorophenyl moiety, it creates a scaffold with significant potential for therapeutic applications. Research into structurally similar compounds reveals several key trajectories.

A major area of investigation is the synthesis of these complex structures as key intermediates for pharmaceuticals. innospk.com For instance, the closely related compound 4-(4-chlorophenyl)piperidin-4-ol (B141385) is a well-documented intermediate in the synthesis of the neuroleptic drug haloperidol (B65202) and the anti-diarrheal agent loperamide. innospk.comresearchgate.net The hydroxyl group and the substituted phenyl ring are critical components of the final drug's structural framework, underscoring the importance of the piperidin-4-ol scaffold. innospk.com

Another significant research trajectory involves the development of these compounds as high-affinity ligands for specific biological targets, particularly within the central nervous system. A series of piperidine analogues containing a bis(4-fluorophenyl)methoxy group have been studied as potent and selective ligands for the dopamine (B1211576) transporter (DAT). nih.gov This indicates that the combination of a piperidine ring and a fluorophenyl group is a validated strategy for targeting CNS proteins. nih.gov Furthermore, such scaffolds are being explored for their potential as fluorescent probes to study biological receptors, which is crucial for understanding disease mechanisms. acs.org

| Compound Class | Research Focus | Example Application/Target | Reference |

| 4-(Aryl)piperidin-4-ols | Synthetic Intermediates | Synthesis of Loperamide and Haloperidol | innospk.comresearchgate.net |

| Bis(4-fluorophenyl)methoxyethyl-piperidines | High-Affinity CNS Ligands | Dopamine Transporter (DAT) | nih.gov |

| Spiro[isobenzofuran-piperidinyl] Derivatives | Fluorescent Probes | Sigma (σ) Receptors | acs.org |

| 1-(Piperidin-4-yl)benzimidazolones | Inflammasome Inhibitors | NLRP3 Inflammasome | researchgate.net |

Scope and Academic Relevance of Investigating the 1-(1-(4-Fluorophenyl)ethyl)piperidin-4-ol Scaffold

While specific, in-depth academic studies on this compound are not widely published, its academic relevance can be inferred from the established importance of its constituent chemical motifs. The scaffold combines three key features, each with a strong precedent in medicinal chemistry:

Piperidin-4-ol Core: A proven and versatile platform for constructing biologically active molecules. researchgate.net

4-Fluorophenyl Group: A common modification used to enhance the drug-like properties of a molecule, including metabolic stability and target affinity. acs.orgnih.govresearchgate.net

Ethyl Linker: A simple, flexible spacer connecting the aromatic and heterocyclic components.

The combination of these elements makes the this compound scaffold a highly relevant subject for academic investigation. Its structure suggests potential applications in areas where related compounds have shown activity, such as in the development of CNS agents or as a novel building block for creating libraries of compounds for high-throughput screening. nih.govresearchgate.net The academic pursuit of this and similar scaffolds is driven by the continuous need for new chemical entities with improved efficacy, selectivity, and safety profiles for various therapeutic targets.

Physicochemical Properties of a Related Compound: 1-Phenethylpiperidin-4-ol

| Property | Value |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 1-(2-phenylethyl)piperidin-4-ol |

| CAS Number | 3518-76-1 |

(Data sourced from PubChem CID 77055) nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10,13,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPQDUOJWMJUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591135 | |

| Record name | 1-[1-(4-Fluorophenyl)ethyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-10-5 | |

| Record name | 4-Piperidinol, 1-[1-(4-fluorophenyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(4-Fluorophenyl)ethyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1 4 Fluorophenyl Ethyl Piperidin 4 Ol

Novel Synthetic Routes to the Piperidin-4-ol Core Structure

The construction of the piperidin-4-ol ring system is a critical first step. Modern organic synthesis has moved beyond classical methods, exploring novel catalytic and cascade reactions to improve efficiency, modularity, and stereoselectivity. nih.gov

Recent approaches often involve intramolecular cyclization, where a linear substrate containing a nitrogen source undergoes ring closure. nih.gov Key strategies include metal-catalyzed cyclizations, electrophilic cyclizations, and various named reactions like the aza-Prins cyclization. nih.govresearchgate.net

One innovative one-pot synthesis involves a sequence of a gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement to yield piperidin-4-ols. nih.gov This method is highly modular, allowing for flexibility in starting materials. nih.gov Another approach utilizes the hydrogenation of substituted pyridines, which are common and readily available starting materials for producing piperidines. researchgate.netnih.gov

The aza-Prins cyclization has also emerged as an efficient route, where homoallylic amines react with aldehydes, promoted by catalyst systems such as NHC-Cu(I) complexes with ZrCl₄, to form piperidine (B6355638) derivatives under mild conditions. researchgate.net These modern methods represent a significant advancement, providing access to complex piperidine cores that can be further functionalized.

Stereoselective Synthesis of the Piperidin-4-ol Moiety

Controlling the stereochemistry of the piperidin-4-ol core is crucial, as the spatial arrangement of substituents dramatically influences biological activity. google.com Numerous stereoselective strategies have been developed to this end.

Diastereoselective methods often rely on substrate control or chiral auxiliaries. For instance, a concise, highly diastereoselective strategy has been developed to access new chiral zwitterionic non-racemic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. rsc.org These intermediates serve as valuable scaffolds for the synthesis of 2-substituted-4-hydroxy piperidines. rsc.org Another powerful technique is the asymmetric intramolecular aza-Michael cyclization, which can create nitrogen heterocycles with high enantioselectivity using chiral phosphoric acid catalysts. whiterose.ac.uk

Catalytic asymmetric synthesis provides a more atom-economical approach. The first highly enantioselective variant of the Kwon annulation, which involves the [4+2] annulation of imines with allenes catalyzed by a C2-symmetric chiral phosphepine, furnishes a range of functionalized piperidines with excellent stereoselectivity. nih.gov Similarly, copper-catalyzed asymmetric cyclizative aminoboration of linear olefins offers a direct route to chiral 2,3-cis-disubstituted piperidines. nih.gov Enantioselective fluorination, followed by reduction, has also been employed to produce enantiopure cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block. nih.gov

A summary of selected stereoselective methods is presented below.

Interactive Table: Stereoselective Synthetic Methods for Piperidin-4-ol Derivatives| Method | Key Features | Catalyst/Reagent | Stereoselectivity | Ref. |

|---|---|---|---|---|

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | One-pot, modular synthesis | Gold catalyst, Catecholborane | Excellent diastereoselectivity | nih.gov |

| Zwitterionic Bicyclic Lactam Route | Uses chiral starting material | (R)-(−)-2-phenylglycinol | High diastereoselectivity | rsc.org |

| Asymmetric Aza-Michael Cyclization | Catalytic, forms N-heterocycles | Chiral Phosphoric Acids (CPA) | High yields and enantioselectivities | whiterose.ac.uk |

| Asymmetric [4+2] Annulation | Catalytic, versatile | Chiral Phosphepine | Very good stereoselectivity | nih.gov |

| Asymmetric Aminoboration | Copper-catalyzed, cis-selective | Cu-catalyst, Chiral Ligand | High enantioselectivity (96% ee) | nih.gov |

Functionalization Strategies for the Piperidine Nitrogen Atom

Once the piperidin-4-ol core is synthesized, often with a protecting group on the nitrogen, the next step is to introduce the desired side chain. Many modern synthetic routes for the piperidine core are designed to yield a product where the nitrogen atom is free or easily deprotected, allowing for ready derivatization. nih.gov

Direct N-alkylation is a common and straightforward method. This typically involves reacting the piperidin-4-ol with an appropriate alkyl halide, such as 1-(4-fluorophenyl)ethyl bromide, often in the presence of a base to neutralize the generated acid. A reported synthesis for a related compound, 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4,4-dimethoxybutyl]-piperidin-4-ol, utilizes potassium hydroxide (B78521) as the base and potassium iodide as an additive in an aqueous slurry. prepchem.com

Other advanced C-H functionalization strategies can also be applied, although they are more commonly used to functionalize the carbon framework. nih.govresearchgate.net However, the principles of using protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are central. The N-Boc group facilitates many synthetic transformations, including α-lithiation trapping, before being removed under acidic conditions to allow for subsequent N-functionalization. nih.gov The choice of functionalization strategy depends on the complexity of the target molecule and the compatibility of the functional groups present.

Introduction of the 1-(4-Fluorophenyl)ethyl Side Chain

The introduction of the 1-(4-fluorophenyl)ethyl group onto the piperidine nitrogen is a key step that installs both the fluorinated aromatic ring and a chiral center. This can be achieved through direct alkylation with a pre-formed chiral side chain or by constructing the side chain in a stepwise or asymmetric fashion.

Methods for Asymmetric Introduction of the Chiral Ethyl Moiety

Creating the chiral center in the 1-(4-fluorophenyl)ethyl side chain with high enantiomeric purity is critical. This can be accomplished using several asymmetric synthesis strategies.

One approach is the use of a chiral auxiliary, where a temporary chiral group guides the stereochemical outcome of a reaction and is later removed. whiterose.ac.uk Another powerful method is asymmetric catalysis. For example, the asymmetric reduction of α-azido aryl ketones to the corresponding alcohols, catalyzed by β-cyclodextrin or oxazaborolidine, is a key step in the synthesis of substituted piperidines and can be adapted for creating chiral synthons. researchgate.net

Asymmetric synthesis can also be achieved through chiral amine-induced condensation reactions. An efficient asymmetric synthesis of substituted piperidines has been reported through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, which proceeds with complete chirality retention. rsc.org These methods provide access to enantioenriched building blocks that can then be attached to the piperidine nitrogen.

Strategies for Regioselective Fluorination on the Phenyl Ring

The regioselective installation of a fluorine atom onto an aromatic ring is a well-established field in medicinal chemistry, often employed to enhance metabolic stability or binding affinity. nih.gov For the synthesis of the 1-(4-fluorophenyl)ethyl moiety, fluorination is typically performed on a precursor molecule prior to its attachment to the piperidine ring.

A common strategy is the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov While this applies to the heterocycle itself, the underlying principles of handling fluorinated aromatics are relevant. More directly, electrophilic fluorination of a suitable phenylethyl precursor can be achieved using reagents like N-Fluorobenzenesulfonimide (NFSI). Alternatively, nucleophilic aromatic substitution (SNAr) on an activated precursor (e.g., with a nitro or cyano group in the para position) with a fluoride (B91410) source is a viable route.

A highly effective and increasingly popular method involves the hydrogenation of fluorinated pyridines, which can be achieved with high cis-selectivity using heterogeneous catalysts like palladium on carbon. acs.org This allows for the synthesis of a broad scope of fluorinated piperidines from inexpensive and abundant fluoropyridines. acs.org For the target compound, the synthesis would likely involve starting with 4-fluoroacetophenone, which can be converted to the chiral 1-(4-fluorophenyl)ethanol (B1199365) or a derivative thereof, ready for coupling with the piperidin-4-ol core.

Optimization of Reaction Conditions and Catalyst Systems for Key Transformations

Optimizing reaction conditions is paramount to achieving high yields and selectivities in multi-step syntheses. whiterose.ac.uk For the synthesis of 1-(1-(4-Fluorophenyl)ethyl)piperidin-4-ol, key transformations that benefit from optimization include the piperidine ring formation, the stereoselective reactions, and the coupling step.

In the asymmetric aza-Michael cyclizations, extensive optimization of the thioester functionality, ring substitution, catalyst, time, temperature, and solvent is often required to maximize yield while maintaining high enantioselectivity. whiterose.ac.uk Chiral phosphoric acids have proven to be versatile and effective catalysts for such transformations. whiterose.ac.uk

For piperidine synthesis via hydroboration/oxidation or epoxide ring-opening, the regioselectivity can be significantly influenced by the presence of the basic piperidine nitrogen. researchgate.net Both routes have been optimized for large-scale synthesis. researchgate.net In the case of hydrogenation of fluorinated aromatics, catalyst choice is critical. While homogeneous rhodium catalysts can be used for dearomatization-hydrogenation, heterogeneous palladium catalysts are robust for the selective reduction of fluoropyridines, often tolerating other aromatic systems. nih.govacs.org Optimization may involve adjusting catalyst loading, hydrogen pressure, temperature, and the use of additives. nih.gov

The table below details optimization parameters for relevant synthetic transformations.

Interactive Table: Optimization of Reaction Conditions for Key Synthetic Steps| Transformation | Catalyst System | Key Optimization Parameters | Typical Conditions | Outcome | Ref. |

|---|---|---|---|---|---|

| Asymmetric Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Catalyst, Solvent, Temperature, Time | Rac-CSA, various solvents (e.g., THF) | Good yields (up to 87%), excellent enantioselectivities (up to 97:3 e.r.) | whiterose.ac.uk |

| Diastereoselective Synthesis from β-enaminoesters | None (substrate control) | Solvent, Reaction Time | Methanol, Reflux | High diastereoselectivity | rsc.org |

| Asymmetric Reduction of α-azido ketones | Oxazaborolidine or β-cyclodextrin | Reducing agent, Catalyst loading | BH₃·SMe₂, catalyst | Asymmetric synthesis of key alcohol intermediate | researchgate.net |

| Hydrogenation of Fluoropyridines | Pd/C (heterogeneous) | H₂ pressure, Temperature, Solvent, Protecting group | 10 bar H₂, 80 °C, MeOH, in situ protection (e.g., Cbz-Cl) | High yields and excellent diastereoselectivity | acs.org |

| Dearomatization-Hydrogenation | [Rh(cod)Cl]₂/dppe (homogeneous) | Catalyst loading, Temperature, HBpin amount | 1-5 mol% Rh, 50-100 °C, excess HBpin | High yields and excellent diastereomeric ratios | nih.gov |

Green Chemistry Approaches in the Synthesis of Fluorinated Piperidinols

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and enhance safety and efficiency. For the synthesis of fluorinated piperidinols like this compound, several green chemistry strategies can be envisioned, moving away from traditional methods that often involve hazardous reagents and generate significant waste.

One promising approach is the use of biocatalysis . Enzymes such as transaminases and lipases have shown considerable potential in the synthesis of chiral amines and piperidine derivatives. beilstein-journals.orgnih.gov For instance, a hybrid bio-organocatalytic cascade could be employed, where a transaminase generates a key chiral intermediate that then undergoes further transformation to form the piperidine ring. beilstein-journals.org Lipase-catalyzed multicomponent reactions also offer an efficient route to piperidine scaffolds. nih.gov The advantages of biocatalysis include high stereoselectivity, mild reaction conditions (typically aqueous media at or near room temperature), and the use of biodegradable catalysts.

Another key green strategy is the application of heterogeneous catalysis . The reduction of a suitable fluorinated pyridine (B92270) precursor is a common method for creating the piperidine ring. chemicalbook.com Traditional methods might use stoichiometric reducing agents that are difficult to handle and produce significant waste. In contrast, heterogeneous catalysts, such as palladium on activated charcoal (Pd/C), can be used with molecular hydrogen. chemicalbook.com These catalysts are easily separated from the reaction mixture by filtration and can often be recycled and reused, which aligns with green chemistry principles. This approach also offers high tolerance to air and moisture, adding to its robustness. chemicalbook.com

Furthermore, the use of alternative and safer solvents is a cornerstone of green chemistry. Where possible, replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. For piperidine synthesis, performing reactions in water or employing solvent-free conditions are attractive green alternatives. chemicalbook.com

Analytical Techniques for Structural Elucidation and Purity Assessment in Research Synthesis

The unambiguous determination of the structure and purity of this compound is critical. A combination of spectroscopic and spectrometric techniques is essential for this purpose.

Spectroscopic Characterization (NMR, IR) for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural characterization of organic molecules, including complex piperidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring, the ethyl side chain, and the fluorophenyl group. The integration of these signals would confirm the number of protons in each environment. The coupling patterns, particularly in the piperidine ring, can provide information about the conformation of the ring (e.g., chair or boat).

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The chemical shifts of the carbons would be indicative of their hybridization and proximity to electronegative atoms like fluorine, oxygen, and nitrogen.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), C-H stretches of the aliphatic and aromatic portions, and a C-F stretch (usually in the region of 1250-1000 cm⁻¹).

Stereoisomer Differentiation: The presence of a chiral center at the benzylic position of the ethyl group means that this compound can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful technique for differentiating enantiomers. chemicalbook.com The addition of a chiral agent can induce diastereomeric interactions that result in separate NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess. ¹⁹F NMR can be particularly useful for fluorinated compounds, as the fluorine nucleus is highly sensitive to its chiral environment. nih.gov

| Analytical Technique | Predicted Data/Key Features |

| ¹H NMR | Signals for aromatic protons (fluorophenyl group), methine proton of the ethyl group, methyl protons of the ethyl group, and protons of the piperidine ring. |

| ¹³C NMR | Resonances for aromatic carbons (with C-F coupling), aliphatic carbons of the piperidine ring, and the ethyl side chain. |

| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and a C-F stretch (~1220-1230 cm⁻¹). |

Mass Spectrometry for Molecular Structure Confirmation

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While the exact fragmentation of this compound would need to be determined experimentally, some general fragmentation pathways for N-alkylated piperidin-4-ols can be predicted. Common fragmentation includes the loss of the substituent on the nitrogen atom and cleavage of the piperidine ring. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines. The presence of the 4-fluorophenyl group would also lead to characteristic fragments.

The following table outlines the expected mass spectrometric data for the target compound.

| Mass Spectrometry Technique | Expected Information |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, confirming the molecular formula C₁₃H₁₈FNO. |

| Electron Ionization Mass Spectrometry (EI-MS) | Would show the molecular ion peak and a series of fragment ions resulting from the cleavage of the molecule. Key fragments could include the loss of an ethyl group, the fluorophenyl group, or parts of the piperidine ring. |

Stereochemical Considerations and Conformational Analysis of 1 1 4 Fluorophenyl Ethyl Piperidin 4 Ol

Impact of Stereochemistry on Molecular Recognition and Interactions within Research Models

The stereochemistry of a molecule is paramount in its interaction with chiral biological systems such as receptors and enzymes. For piperidine (B6355638) derivatives, the spatial arrangement of substituents can drastically alter biological activity. Research on analogous compounds, such as fentanyl derivatives, has shown that different stereoisomers can exhibit vastly different binding affinities and functional activities at their target receptors. For instance, studies on chiral opioids have demonstrated that one enantiomer is often significantly more potent than the other, and in some cases, the "inactive" isomer can contribute to off-target effects or a different pharmacological profile altogether. nih.gov

In the context of 1-(1-(4-Fluorophenyl)ethyl)piperidin-4-ol, the chiral center at the benzylic carbon of the ethyl group would result in two enantiomers, (R)- and (S)-1-(1-(4-fluorophenyl)ethyl)piperidin-4-ol. The specific orientation of the 4-fluorophenyl group in these enantiomers would be critical in determining how the molecule fits into a binding pocket of a research model, such as a G-protein coupled receptor or an ion channel. whiterose.ac.uk The differential interactions of these stereoisomers would be crucial for understanding its potential pharmacological or biological function in any research setting.

Conformational Preferences of the Piperidine Ring with Fluorine Substitution

Analysis of Substituent Effects on Ring Conformation

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either an axial or equatorial position. For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. chemicalbook.com However, the introduction of a fluorine atom can lead to unique conformational preferences. In many fluorinated piperidines, there is a notable preference for the fluorine atom to occupy an axial position, which is contrary to what would be expected based on sterics alone. nih.gov This "axial-F preference" is a subject of considerable research.

For this compound, the large N-substituent, the 1-(4-fluorophenyl)ethyl group, would be expected to predominantly occupy the equatorial position to minimize steric hindrance. The 4-hydroxyl group would also have a conformational preference, which could be influenced by solvent and intramolecular interactions.

Role of Intramolecular Interactions (e.g., Charge-Dipole, Hyperconjugation)

The preference for an axial fluorine in many piperidine systems is attributed to stabilizing intramolecular interactions. nih.govnih.gov These can include:

Charge-dipole interactions: Attraction between the partial positive charge on the nitrogen atom (especially when protonated) and the partial negative charge on the fluorine atom can stabilize the axial conformation. nih.gov

Hyperconjugation: Delocalization of electrons from an axial C-H bond into the antibonding orbital of an equatorial C-F bond (σCH -> σ*CF) can also contribute to the stability of the axial conformer. nih.gov

Stereoisomer Synthesis and Separation for Academic Research Purposes

The synthesis of specific stereoisomers is crucial for their individual study. For a compound like this compound, this would involve either a stereoselective synthesis or the separation of a racemic mixture.

Common strategies for obtaining single enantiomers of chiral piperidines include:

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to direct the formation of one stereoisomer over the other.

Chiral Resolution: Separating a racemic mixture into its constituent enantiomers. This is often achieved using chiral chromatography, where a chiral stationary phase (CSP) interacts differently with each enantiomer, leading to their separation. nih.govnih.gov High-performance liquid chromatography (HPLC) with cellulose- or amylose-based CSPs is a common technique for this purpose. nih.govnih.gov Another method involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatographic techniques. nih.gov

While specific methods for this compound are not documented, the synthesis would likely involve the alkylation of piperidin-4-ol with a chiral 1-(4-fluorophenyl)ethyl halide or a related electrophile.

Dynamic Conformational Studies Using Advanced Spectroscopic Methods

The study of the dynamic conformational behavior of molecules like this compound in solution is typically carried out using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy: One-dimensional and two-dimensional NMR techniques can provide detailed information about the conformation of the piperidine ring and the orientation of its substituents. mdpi.com For example, the magnitude of coupling constants (J-values) between protons on the piperidine ring can be used to determine their dihedral angles and thus infer the ring's conformation. chemicalbook.com For fluorinated compounds, 19F NMR and 1H-19F coupling constants are also powerful tools for conformational analysis. nih.gov

Computational Modeling: In conjunction with experimental data, molecular mechanics and density functional theory (DFT) calculations are used to model the different possible conformations and predict their relative energies. nih.gov These computational studies can help to rationalize the observed conformational preferences and provide insights into the underlying intramolecular interactions. mdpi.com

For this compound, a combination of NMR spectroscopy and computational modeling would be the standard approach to elucidate its conformational dynamics and the influence of its various substituents.

While a detailed, data-driven article on this compound cannot be generated due to the absence of specific research on this compound, the principles governing the behavior of analogous fluorinated and N-substituted piperidines provide a strong foundation for predicting its properties. Future research is needed to synthesize and characterize this molecule to confirm these scientific inferences and to explore its potential applications.

Computational Chemistry and Molecular Modeling Studies of 1 1 4 Fluorophenyl Ethyl Piperidin 4 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and chemical reactivity of a molecule. researchgate.net These methods involve solving approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.gov For 1-(1-(4-Fluorophenyl)ethyl)piperidin-4-ol, DFT calculations can optimize its three-dimensional geometry and compute various electronic and reactivity descriptors. researchgate.net Functionals like B3LYP are commonly paired with basis sets such as 6-31G+(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's chemical behavior. bibliotekanauki.pl These descriptors provide a more detailed picture of the molecule's reactivity profile. bibliotekanauki.pl While specific DFT calculation data for this compound is not prominently available in published literature, the table below illustrates the typical parameters derived from such an analysis.

Table 1: Illustrative Global Reactivity Descriptors from DFT Calculations This table presents the type of data generated from a HOMO-LUMO analysis. The values are representative and not specific to published data for this compound.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govkfupm.edu.sa The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which is electron-poor and prone to nucleophilic attack. nih.govnih.gov Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

For this compound, an MEP analysis would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the fluorine atom, as these are highly electronegative. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. The nitrogen atom in the piperidine (B6355638) ring would also influence the potential map, with its lone pair of electrons contributing to a nucleophilic region. kfupm.edu.sanih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can reveal the conformational landscape of a flexible molecule like this compound, identifying its most stable shapes (conformers) and the energy barriers between them. nih.gov MD simulations are particularly useful for understanding how a molecule behaves in a biological environment, such as in the presence of water (solvent effects). researchgate.netdntb.gov.ua

In a typical MD simulation, the molecule is placed in a simulated box of solvent molecules (e.g., water), and the forces on each atom are calculated using a force field. nih.gov The simulation then solves the equations of motion to track the trajectory of each atom over a set period, often nanoseconds to microseconds. mdpi.com Analysis of these trajectories can provide information on:

Conformational Stability : Identifying the preferred chair, boat, or twist-boat conformations of the piperidine ring and the orientation of its substituents. nih.gov

Solvent Interactions : Visualizing how water molecules form hydrogen bonds with the hydroxyl group and the piperidine nitrogen, and how they arrange around the hydrophobic fluorophenyl group. dntb.gov.ua

Ligand-Receptor Stability : When docked into a protein, MD simulations can assess the stability of the binding pose and the persistence of key interactions over time. nih.govmdpi.com

In a study involving a series of piperidine/piperazine-based compounds, MD simulations were performed on the ligand-receptor complexes to analyze their stability and interactions within the binding site. nih.gov

In Silico Prediction of Biological Targets and Interaction Profiles

Computational methods are increasingly used to predict the biological targets of small molecules, a process known as target fishing or reverse screening. mdpi.comnih.gov These approaches help in understanding a compound's mechanism of action or identifying potential off-target effects. researchgate.net

Ligand-based virtual screening (LBVS) methods use the chemical structure of a query molecule to find other molecules with similar properties or to predict its biological targets. mdpi.com This approach is founded on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov

For this compound, one could employ several LBVS strategies:

Similarity Searching : The compound's 2D or 3D structure is used as a query to search large chemical databases (like PubChem or ZINC) for molecules with a high degree of structural similarity. nih.govresearchgate.net The known targets of the identified molecules can then be inferred as potential targets for the query compound.

Pharmacophore Modeling : A pharmacophore model can be built based on the key chemical features of the compound, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. mdpi.com This model is then used to screen databases for molecules that match these features, which can help in identifying its potential protein targets. researchgate.net

Machine Learning : Modern target prediction tools often use machine learning algorithms trained on vast datasets of known compound-target interactions to predict the most probable targets for a new molecule. mdpi.comnih.gov

Structure-based virtual screening, primarily through molecular docking, predicts the preferred binding orientation of a ligand within the active site of a target protein whose 3D structure is known. researchgate.net This technique is instrumental in rationalizing structure-activity relationships and guiding drug design. nih.gov

The compound this compound (designated as compound 5 in the study) was investigated for its affinity towards the Sigma-1 receptor (S1R), a membrane-bound protein involved in various neurological processes. nih.govnih.gov Molecular docking studies were performed to understand its binding mode within the S1R active site. nih.gov

The results showed that while similar, non-fluorinated compounds could fruitfully occupy the binding site, the presence of the 4-fluoro substituent on the phenyl ring of this compound resulted in a significantly different and less favorable binding orientation. nih.gov This altered pose moved the positively ionizable piperidine nitrogen away from the crucial acidic residues Glu172 and Asp126 in the receptor's binding pocket. nih.gov The inability to form these key ionic interactions is a likely explanation for the compound's observed weak affinity for the S1R. nih.gov

Table 2: Key Amino Acid Residues in the Sigma-1 Receptor Binding Site and Predicted Interaction with this compound Based on the computational study by Di Micco et al. (2022). nih.gov

| Interacting Residue | Type of Interaction | Interaction with Compound |

| Glu172, Asp126 | Ionic Interaction | Not formed due to altered binding pose |

| Val84, Trp89, Met93 | Hydrophobic (van der Waals) | Potential interaction |

| Leu95, Tyr103, Leu105 | Hydrophobic (van der Waals) | Potential interaction |

| Ile178, Leu182, Tyr206 | Hydrophobic (van der Waals) | Potential interaction |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

QSAR modeling represents a sophisticated computational strategy to forecast the biological activity of a molecule based on its physicochemical properties. For a compound like this compound, a QSAR model would be constructed by analyzing a dataset of structurally related piperidine derivatives with known activities against a specific biological target. The goal is to identify key molecular descriptors—numerical representations of a molecule's properties—that are statistically correlated with their activity.

Theoretical Framework for a QSAR Study:

A hypothetical QSAR study for a series of analogs of this compound would involve several key steps:

Data Set Selection: A series of compounds with structural variations around the this compound scaffold would be chosen. Their biological activities (e.g., inhibitory constants like IC₅₀ or Ki) against a specific target would be experimentally determined.

Molecular Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electronegative fluorine atom in the 4-fluorophenyl group would significantly influence the electronic landscape.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. The ethyl group at the chiral center and the hydroxyl group on the piperidine ring are key steric features.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, most commonly represented by the logarithm of the partition coefficient (logP). The interplay between the hydrophobic phenyl ring and the polar hydroxyl group would be a critical factor.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), a mathematical equation is developed that links a selection of the most relevant descriptors to the biological activity. nih.govscispace.com The robustness and predictive power of this model are then rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of compounds) validation techniques. nih.gov

Illustrative Data for a Hypothetical QSAR Model:

The following interactive table represents a hypothetical dataset that could be used to build a QSAR model for a series of analogs. The activity is represented as pIC₅₀ (-log(IC₅₀)), where a higher value indicates greater potency.

| Compound | R1 (at piperidine N) | R2 (at phenyl) | pIC₅₀ | LogP | Molecular Weight | Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|

| Analog 1 | 1-(4-Fluorophenyl)ethyl | H | 7.2 | 3.1 | 237.3 | 23.5 |

| Analog 2 | 1-(4-Chlorophenyl)ethyl | H | 7.5 | 3.4 | 253.8 | 23.5 |

| Analog 3 | 1-(Phenyl)ethyl | H | 6.8 | 2.9 | 219.3 | 23.5 |

| Analog 4 | 1-(4-Fluorophenyl)propyl | H | 7.4 | 3.6 | 251.3 | 23.5 |

| Analog 5 | 1-(4-Fluorophenyl)ethyl | 4-OH | 6.5 | 2.8 | 253.3 | 43.7 |

Interpreting QSAR Findings:

A successful QSAR model for analogs of this compound would provide valuable insights. For example, the model might reveal that:

Hydrophobicity (LogP): There is an optimal range of hydrophobicity for activity. While a certain degree of lipophilicity is needed to cross cell membranes, excessive hydrophobicity might lead to non-specific binding or poor solubility.

Electronic Effects: The presence and position of electron-withdrawing groups (like the fluorine atom) on the phenyl ring could be crucial for interaction with the target protein. nih.gov The model could quantify the impact of substituting fluorine with other halogens or electron-donating groups.

Steric Factors: The size of the substituent on the piperidine nitrogen could significantly affect binding affinity. The QSAR might indicate that a bulkier group is either favorable or detrimental to activity, guiding further modifications.

Predictive Research Applications:

The primary utility of a validated QSAR model is predictive. Researchers can design new, unsynthesized analogs of this compound in silico and use the QSAR equation to predict their biological activity. This allows for the prioritization of synthetic efforts on compounds that are most likely to be potent, thereby saving significant time and resources. For instance, if the model indicates that increased polar surface area is detrimental to activity, new designs would avoid adding multiple polar groups.

In broader studies on piperidine derivatives, QSAR models have been successfully developed to predict various activities, from toxicity to insects to inhibition of enzymes like phosphodiesterase 4D and human equilibrative nucleoside transporters. nih.govnih.govnih.gov These studies consistently demonstrate the power of QSAR in rational drug design, a principle that is directly applicable to the future investigation of this compound and its derivatives.

Preclinical Pharmacological Data for this compound Not Publicly Available

Following a comprehensive and targeted search of publicly accessible scientific literature and databases, no specific preclinical pharmacological data was identified for the chemical compound this compound.

Extensive queries were conducted to locate in vitro receptor binding affinities, functional assay results, enzyme inhibition profiles, and cellular assay data directly pertaining to this molecule. These searches included, but were not limited to, investigations into its potential interactions with the dopamine (B1211576) transporter, serotonin (B10506) transporter, muscarinic receptors, various protein kinases, and sphingosine (B13886) kinase, as well as its effects on cellular processes such as apoptosis and proliferation.

The search results did yield pharmacological data for structurally analogous compounds containing piperidine or fluorophenyl moieties. However, due to the strict requirement to focus exclusively on this compound, this information on related but distinct molecules cannot be presented within the scope of this article.

Consequently, the detailed outline provided in the user request concerning the preclinical pharmacological exploration and mechanistic insights of this compound cannot be populated with the required scientifically accurate and specific research findings. There is currently no available public data to generate the requested tables or detailed discussions for the specified sections and subsections.

Preclinical Pharmacological Exploration and Mechanistic Insights of 1 1 4 Fluorophenyl Ethyl Piperidin 4 Ol

Ex Vivo Tissue Studies (e.g., Neurotransmitter Transporter Uptake Inhibition in Animal Brain Membranes)

Following comprehensive searches of publicly available scientific literature, no specific ex vivo studies on animal brain membranes investigating the neurotransmitter transporter uptake inhibition of the compound 1-(1-(4-Fluorophenyl)ethyl)piperidin-4-ol were found.

While research exists on the pharmacological evaluation of various piperidine (B6355638) derivatives and their interactions with monoamine transporters such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) nih.govnih.govmdpi.comnih.govnih.govnih.gov, data directly pertaining to this compound is not present in these studies. Methodologies for assessing such activity, including radioligand binding assays and neurotransmitter uptake inhibition assays in brain synaptosomes, are well-established techniques in neuropharmacology. nih.gov These methods are crucial for determining a compound's potency and selectivity for various neurotransmitter transporters. However, the application of these techniques to this compound has not been reported in the available literature.

Therefore, a detailed analysis and data tables regarding the ex vivo tissue effects of this compound on neurotransmitter transporter uptake inhibition cannot be provided at this time. Further research and publication in peer-reviewed journals are required to elucidate the preclinical pharmacological profile of this specific compound.

Structure Activity Relationship Sar Studies on the 1 1 4 Fluorophenyl Ethyl Piperidin 4 Ol Scaffold

Systematic Modification of the N-substituent (1-(4-Fluorophenyl)ethyl moiety)

The N-substituent of the piperidine (B6355638) ring, in this case, the 1-(4-fluorophenyl)ethyl group, plays a crucial role in receptor recognition and binding. Modifications to this moiety, including alterations to the alkyl linker and the aromatic ring, have been shown to significantly impact the affinity and selectivity of the resulting compounds for their biological targets.

Exploration of Alkyl Chain Length and Branching

The length and branching of the alkyl chain connecting the phenyl ring to the piperidine nitrogen are critical determinants of biological activity. In related series of N-substituted piperidines, variations in the alkyl chain have demonstrated a profound effect on target affinity. For instance, in a series of cannabimimetic indoles with an N-1 alkyl side chain, high-affinity binding to cannabinoid receptors CB1 and CB2 necessitated an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group led to a significant decrease in binding at both receptors. nih.gov This suggests that there is an optimal "length" for the N-substituent to properly orient the molecule within the binding pocket of its target.

Similarly, in studies of fentanyl analogs, which share the N-phenethylpiperidine core, modifications to the ethyl linker have been explored. Shortening the chain by one carbon to a benzyl (B1604629) group or lengthening it to a homophenethyl group can alter the analgesic potency. wikipedia.org These findings underscore the sensitivity of receptor interactions to the spatial positioning of the aromatic ring relative to the piperidine core. For the 1-(1-(4-fluorophenyl)ethyl)piperidin-4-ol scaffold, it can be inferred that both increasing and decreasing the length of the ethyl linker would likely modulate target affinity, with the optimal length being target-dependent. The introduction of branching, such as the methyl group on the ethyl linker in the title compound, can also influence potency and selectivity, often by introducing a chiral center and providing additional steric interactions within the binding site. nih.gov

Table 1: Effect of N-Alkyl Chain Length on Receptor Binding in Analogous Scaffolds

| Scaffold | N-Substituent | Target Receptor(s) | Observed Activity/Affinity | Reference |

| Cannabimimetic Indole | Methyl | CB1/CB2 | Low Affinity | nih.gov |

| Cannabimimetic Indole | Propyl | CB1/CB2 | High Affinity | nih.gov |

| Cannabimimetic Indole | Pentyl | CB1/CB2 | Optimal Affinity | nih.gov |

| Cannabimimetic Indole | Heptyl | CB1/CB2 | Decreased Affinity | nih.gov |

| Fentanyl Analog | Benzyl | Opioid Receptors | Altered Potency | wikipedia.org |

| Fentanyl Analog | Homophenethyl | Opioid Receptors | Altered Potency | wikipedia.org |

Variations in Phenyl Ring Substitution (e.g., Halogenation)

Substitution on the phenyl ring of the N-substituent is a common strategy to modulate the electronic and steric properties of a ligand, thereby influencing its interaction with the target receptor. The 4-fluoro substitution in the title compound is a key feature. Halogenation, in general, can enhance binding affinity through various mechanisms, including favorable hydrophobic interactions and the formation of halogen bonds.

In studies of related piperidine derivatives, the position and nature of the halogen substituent have been shown to be critical. For example, in a series of N-benzyl piperidines, substitutions at the ortho and meta positions of the phenyl ring led to a range of affinities for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov Specifically, a 2-trifluoromethylbenzyl substitution resulted in a compound that acted as an allosteric modulator of SERT. nih.gov In other series, the introduction of chloro or other halo groups on the phenyl ring has been shown to enhance biological activities. researchgate.net

Replacing the 4-fluoro substituent with other groups, or introducing additional substituents, would be expected to significantly alter the pharmacological profile of this compound. For instance, moving the fluorine to the ortho or meta position, or replacing it with a different halogen like chlorine or bromine, would change the electronic distribution and steric profile of the molecule, likely leading to altered target affinity and selectivity.

Table 2: Influence of Phenyl Ring Substitution on Activity in Analogous Piperidine Scaffolds

| Scaffold | N-Substituent Phenyl Ring Substitution | Target | Effect on Activity/Affinity | Reference |

| N-Benzyl Piperidine | 2-Trifluoromethyl | SERT | Allosteric Modulation | nih.gov |

| Substituted 4-Piperidone | 4-Chloro | Various | Enhanced Antifungal Activity | researchgate.net |

| 1-Aryl-3-(1-acylpiperidin-4-yl)urea | 4-Trifluoromethoxy | sEH | Improved Potency and Pharmacokinetics | nih.gov |

| Fentanyl Analog | Ortho-substituents (Cl, F, Me, MeO) | Opioid Receptors | Generally Retained Activity | nih.gov |

Role of Chirality at the Ethyl Linker in Target Affinity

The presence of a methyl group on the ethyl linker of the N-substituent creates a chiral center, meaning that this compound can exist as two enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

In a study of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines, the introduction of a methyl group in the alkyl chain, creating a chiral center, resulted in slight but discernible differences in affinity for sigma-1 receptors. researchgate.net Notably, the (-)-(S)-enantiomer of one analog displayed the highest sigma-1 affinity and selectivity. researchgate.net Similarly, for fentanyl analogs, the cis-(+)-enantiomer of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is significantly more potent than its cis-(-) counterpart. nih.gov This highlights the critical role of stereochemistry in the precise fit of a ligand within its binding site. Therefore, it is highly probable that the R and S enantiomers of this compound would exhibit different affinities for their biological target(s).

Derivatization at the Piperidin-4-ol Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring is another key site for structural modification. Derivatization of this group can influence not only the binding affinity of the compound but also its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Ester and Ether Derivatives

The conversion of the piperidin-4-ol hydroxyl group into ester or ether functionalities is a common strategy in medicinal chemistry. These modifications can alter the polarity, hydrogen bonding capacity, and steric bulk of the molecule. The synthesis of such derivatives is generally straightforward, often involving reaction with an appropriate acyl chloride or alkyl halide.

For related piperidine scaffolds, the introduction of ester or ether groups at the 4-position has been shown to be a viable strategy for modulating biological activity. For example, in the development of muscarinic acetylcholine (B1216132) receptor (mAChR) ligands, N-substituted derivatives of 4-piperidinyl benzilate have been synthesized and evaluated. caymanchem.com The nature of the ester group can significantly impact the affinity and selectivity for different mAChR subtypes. Similarly, ether derivatives have been explored in various contexts to enhance ligand-receptor interactions or to improve metabolic stability by masking a potential site of glucuronidation.

Impact on Target Binding and Metabolic Stability (in vitro/microsomal studies)

The derivatization of the piperidin-4-ol hydroxyl group can have a profound impact on both target binding and metabolic stability. From a target binding perspective, the addition of an ester or ether moiety introduces new functional groups that can form additional interactions with the receptor, potentially increasing affinity. Conversely, a bulky derivative might sterically hinder the optimal binding of the core scaffold, leading to decreased affinity. The specific outcome is highly dependent on the topology of the receptor's binding pocket.

Modifications to the Piperidine Ring System

The piperidine ring is a central component of the this compound scaffold, and its structure is a key determinant of the molecule's pharmacological properties. researchgate.net The biological activities of piperidine-containing compounds are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net Modifications to this ring, including altering its size or introducing new substituents, have been explored to modulate affinity, selectivity, and metabolic stability.

Ring Size Variations (e.g., Pyrrolidine (B122466), Piperazine)

Altering the size of the saturated nitrogen-containing ring can significantly impact a compound's conformational flexibility and its ability to fit into a target's binding pocket.

Pyrrolidine Analogs: The replacement of the six-membered piperidine ring with a smaller five-membered pyrrolidine ring introduces greater conformational rigidity. This change can be beneficial if the rigid conformation aligns with the optimal binding pose required by the receptor. Systematic chemical approaches have been used to modify ring systems for conformational control. nih.gov However, this reduction in size and flexibility can also lead to a loss of key binding interactions, potentially reducing affinity.

The table below summarizes the potential impact of ring size variations.

| Modification | Ring System | Potential Impact on Scaffold | Rationale |

| Ring Contraction | Pyrrolidine | Increased rigidity; may alter binding orientation. | A smaller ring system has fewer degrees of conformational freedom. nih.gov |

| Heteroatom Addition | Piperazine (B1678402) | Additional point for substitution; potential for new interactions; altered metabolic stability. elsevier.commdpi.com | The second nitrogen atom acts as a new chemical handle. |

| Ring Expansion | Homopiperazine | Increased flexibility; altered receptor fit and selectivity profile. nih.govnih.gov | A seven-membered ring has different conformational preferences compared to a six-membered ring. |

Introduction of Additional Substituents or Heteroatoms

The introduction of substituents onto the carbon atoms of the piperidine ring can profoundly influence the molecule's properties by introducing new steric or electronic features and by creating chiral centers. wikipedia.org The conformation of the parent 4-aryl-piperidin-4-ol substructure typically features an axial hydroxyl group and an equatorial aryl group. researchgate.net Adding substituents can alter this conformational preference.

Research on analogous compound series, such as fentanyl derivatives, has shown that even small additions, like a methyl group on the piperidine ring, can create new chiral centers and significantly alter potency and metabolic pathways. wikipedia.org Depending on their position and stereochemistry (cis or trans), these substituents can either enhance binding by occupying a favorable pocket in the receptor or decrease affinity through steric hindrance. Adding polar groups, such as a hydroxyl or hydroxymethyl group, could offer new hydrogen bonding opportunities with the target protein, potentially increasing affinity, though this benefit must be weighed against the energetic cost of desolvation. nih.gov

The table below outlines potential modifications and their theoretical consequences.

| Modification Type | Example Substituent | Potential Effect |

| Small Alkyl Groups | Methyl, Ethyl | Introduce steric bulk; create chiral centers; may alter metabolism and potency. wikipedia.org |

| Polar Groups | Hydroxyl (-OH) | Introduce new hydrogen bonding sites; may increase affinity or alter solubility. nih.gov |

| Halogens | Fluoro, Chloro | Modify electronic properties and lipophilicity; can block sites of metabolism. |

Bioisosteric Replacements within the Scaffold

Bioisosterism, the strategy of replacing one chemical moiety with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to modulate activity, enhance selectivity, improve metabolic stability, and reduce toxicity. acs.orgcambridgemedchemconsulting.com The this compound scaffold contains several moieties amenable to bioisosteric replacement.

Key opportunities for bioisosteric replacement include:

The 4-Fluorophenyl Ring: This group can be replaced by other aromatic systems or non-aromatic mimics. Common replacements for a phenyl ring include other heteroaromatics like pyridyl or thiophene (B33073) rings, which can alter electronic distribution and introduce hydrogen bonding capabilities. cambridgemedchemconsulting.com More advanced non-classical isosteres, such as cubane, bicyclo[1.1.1]pentane (BCP), and carboranes, have been successfully used as phenyl mimics to improve parameters like solubility and metabolic clearance while maintaining potency. acs.org

The Piperidine Ring: As discussed, the piperidine ring itself can be replaced with other heterocyclic systems like pyrrolidine or piperazine. nih.govelsevier.com This is a common strategy to improve metabolic stability. elsevier.com

The 4-Hydroxyl Group: The hydroxyl group is a key functional group that can participate in hydrogen bonding. It can be replaced by other hydrogen bond acceptors/donors. A common bioisosteric replacement for a hydroxyl group is a fluorine atom or an amino group. u-tokyo.ac.jp

The Ether Linkage Implicit in the Scaffold: While not an ether, the linkage between the ethyl group and the piperidine nitrogen can be considered for replacement. For instance, replacing an oxygen atom with a difluoromethylene group (-O- to -CF2-) is a known bioisosteric strategy to create a non-hydrolyzable and more lipophilic mimic. cambridgemedchemconsulting.com

The following table details potential bioisosteric replacements for different parts of the scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| 4-Fluorophenyl | Pyridyl, Thienyl | Modulate aromaticity, electronics, and introduce hydrogen bond acceptors. cambridgemedchemconsulting.com |

| 4-Fluorophenyl | Bicyclo[1.1.1]pentane (BCP), Cubane | Reduce aromatic character, improve solubility and metabolic profile. acs.org |

| Hydroxyl (-OH) | Amino (-NH2) | Mimic hydrogen bonding capability with different pKa. u-tokyo.ac.jp |

| Hydroxyl (-OH) | Fluorine (-F) | Mimic size and polarity while removing hydrogen bond donor capability. cambridgemedchemconsulting.comu-tokyo.ac.jp |

| Piperidine | Piperazine | Improve metabolic stability and provide a second site for substitution. elsevier.commdpi.com |

Development of SAR Models from Preclinical Data

Structure-Activity Relationship (SAR) models are developed to understand how chemical structure relates to biological activity. nih.govnih.gov For the this compound scaffold, developing an SAR model would involve synthesizing a library of analogs with systematic variations and evaluating their biological activity (e.g., binding affinity or functional potency at a specific target).

The process typically involves:

Data Collection: A series of analogs is synthesized where specific parts of the molecule are varied, such as the substituents on the phenyl ring, the nature of the heterocyclic ring, and the groups on the piperidine. nih.govfrontiersin.org Preclinical data, such as IC50 or Ki values from in vitro binding assays, are collected for each compound. nih.gov

Qualitative SAR Analysis: Initial analysis involves identifying qualitative trends. For example, it might be observed that electron-withdrawing groups on the phenyl ring increase potency, while bulky substituents on the piperidine ring decrease it. These "rules" form the basis of the SAR. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: For a more predictive model, QSAR studies can be performed. nih.govnih.gov In a QSAR study, computational chemistry is used to calculate a set of numerical values, or "descriptors," for each molecule in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.gov

Model Generation and Validation: Statistical methods, such as multiple linear regression, are used to generate a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and prioritizing synthetic efforts. nih.gov Molecular docking studies may also be used to visualize how analogs bind to a target protein, providing a structural basis for the observed SAR. frontiersin.org

Role As a Research Probe and Lead Compound in Academic Discovery

Utility in Probing Biological Pathways and Target Mechanisms

While not typically used as a direct probe itself, 1-(1-(4-Fluorophenyl)ethyl)piperidin-4-ol is a crucial intermediate in the synthesis of specialized molecules designed to investigate biological pathways and target mechanisms. The piperidine (B6355638) and piperazine (B1678402) derivatives are known to have a high affinity for sigma receptors (SR), and this compound provides a foundational structure for creating selective ligands. The development of such ligands is essential for exploring the roles of these receptors in various physiological and pathological processes.

For instance, derivatives of this compound are instrumental in creating selective antagonists for the sigma-1 receptor (σ1R), which is known to modulate nociceptive signaling. By developing potent and selective σ1R ligands from this basic structure, researchers can probe the involvement of this receptor in pain pathways. The insights gained from these investigations are critical for validating σ1R as a therapeutic target for pain management.

Application in the Design of Novel Chemical Tools for Neurobiology Research

The molecular framework of this compound is particularly advantageous for the design of novel chemical tools in neurobiology. The piperidine scaffold is a common feature in many neurologically active compounds, including those targeting the dopamine (B1211576) transporter (DAT). Atypical DAT inhibitors, which are being explored for the treatment of psychostimulant use disorders, have been synthesized using piperidine-based structures.

The synthesis of benzylpiperazine derivatives from related precursors has led to the development of new chemical entities for studying the σ1R. These tools are vital for characterizing the receptor's function and for identifying new therapeutic possibilities for neurological and psychiatric conditions.

Potential as a Starting Point for Preclinical Lead Optimization

The structure of this compound presents multiple avenues for chemical modification, making it an excellent starting point for preclinical lead optimization. Medicinal chemists can systematically alter different parts of the molecule to improve its pharmacological properties, such as potency, selectivity, and metabolic stability.

One strategy involves the replacement of the piperazine ring in some active compounds with a piperidine moiety derived from this compound to enhance metabolic stability. Furthermore, modifications to the hydrophobic domains of molecules derived from this scaffold can significantly improve affinity and selectivity for the target receptor. For example, the introduction of a para-substituent on a phenyl ring in related structures has been shown to enhance σ1R affinity.

The development of selective sigma-1 receptor ligands with antiallodynic activity has been a focus of research, with piperidine and piperazine-based derivatives being central to these efforts. The journey from a basic scaffold like this compound to a preclinical candidate involves extensive structure-activity relationship (SAR) studies to optimize for the desired therapeutic profile.

Contribution to Understanding Structure-Function Relationships within Piperidine Chemistry

The study of derivatives of this compound contributes significantly to the broader understanding of structure-function relationships within piperidine chemistry. The piperidine moiety is a key structural element in many compounds with dual histamine (B1213489) H3 and σ1 receptor activity. Comparative studies where the piperidine ring is replaced by a piperazine have highlighted the critical role of the piperidine structure for achieving high affinity at these receptors.

Future Research Horizons for this compound: A Roadmap for Innovation

The compound this compound, a member of the functionally diverse piperidine class of molecules, stands as a candidate for further scientific exploration. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs, highlighting its significance. nih.govenamine.net Future research into this specific compound is poised to benefit from cutting-edge advancements in chemical synthesis, computational modeling, and biophysical analysis. This article outlines key emerging research avenues that could unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. How can high-throughput screening (HTS) pipelines prioritize derivatives for further development?

- Methodology : Build a virtual library (50–100 compounds) using descriptors like LogP, polar surface area, and synthetic accessibility. Filter using Lipinski’s Rule of Five and dock against target structures. Synthesize top candidates via parallel chemistry (e.g., 18 compounds in a US28 study) and validate in primary screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.